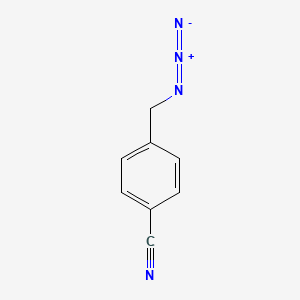

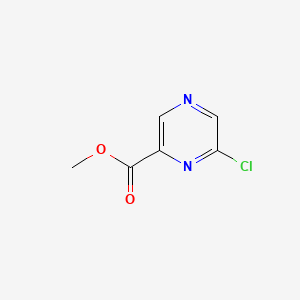

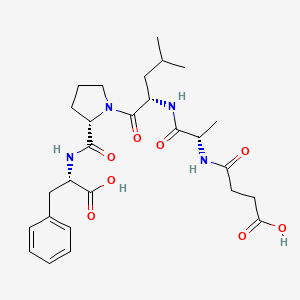

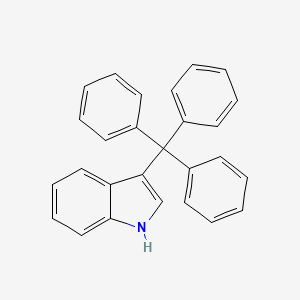

![molecular formula C13H18F3N3 B1310654 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine CAS No. 27144-85-0](/img/structure/B1310654.png)

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine” is a chemical compound . It is also known as N-(3-trifluoromethylphenyl)-N’-(2-aminoethyl)-piperazine . It has garnered significant interest in scientific research.

Molecular Structure Analysis

The molecular formula of this compound is C13H18F3N3. The InChI code is 1S/C11H16F3N5/c12-11(13,14)9-1-3-16-10(17-9)19-7-5-18(4-2-15)6-8-19/h1,3H,2,4-8,15H2 .Scientific Research Applications

1. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles

- Application : This research focuses on the construction of 3-trifluoromethyl-1,2,4-triazoles, which are valuable in pharmaceuticals .

- Method : The method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction features broad substrate scope, high efficiency, and scalability .

- Results : The method provides a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds in moderate to good yields .

2. Synthesis and application of trifluoromethylpyridines

- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

3. Suzuki-coupling reactions

- Application : 2-(Trifluoromethyl)phenylboronic acid is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

4. Analgesic and Antioxidant Properties

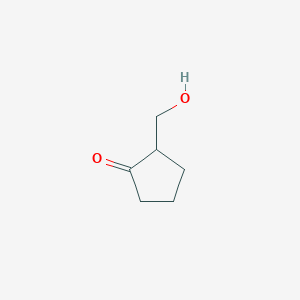

- Application : The compound 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) has been studied for its analgesic and antioxidant properties .

- Method : The influence of LPP1 on nociceptive thresholds was evaluated in mouse models of persistent pain. Its antioxidant capacity was assessed in mouse brain tissue homogenates .

- Results : LPP1 demonstrated significant antinociceptive properties in the formalin model and elevated pain thresholds in neuropathic mice. It also showed antioxidant capacity and did not negatively influence animals’ motor coordination .

5. Synthesis of Fluorinated Fused-Ring Pyrazoles

- Application : Fluorinated fused-ring pyrazoles, which may possess medicinally useful properties, can be synthesized using trifluoromethyl compounds .

6. Synthesis of Substituted Piperazinylmethanone Derivatives

- Application : A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity .

7. Antioxidant Status and Glucose Utilization

- Application : The compound 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) has been studied for its influence on antioxidant status, glucose utilization, and lipid accumulation .

- Method : The antioxidant capacity was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical method, and the activities of glutathione (GSH) peroxidase and reductase were measured . Cytotoxicity and glucose utilization were measured in hepatoma HepG2 cells and in 3T3-L1 adipocytes .

- Results : LPP1 had dose-dependent antioxidant properties in DPPH radical assay. Its single administration caused an increase in GSH concentration in brain tissue homogenates of mice by 34% .

8. Synthesis of Trifluoromethylpyridines

- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical and pharmaceutical industries .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

9. Synthesis of Trifluoromethyl Ketones

properties

IUPAC Name |

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c14-13(15,16)11-2-1-3-12(10-11)19-8-6-18(5-4-17)7-9-19/h1-3,10H,4-9,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJUKXZGPAOCSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458829 |

Source

|

| Record name | 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine | |

CAS RN |

27144-85-0 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)phenyl]-1-piperazineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27144-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

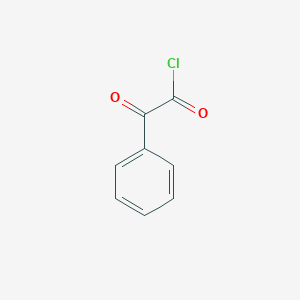

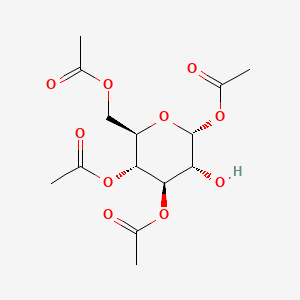

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)